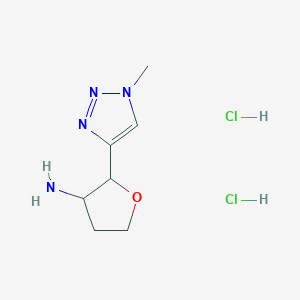

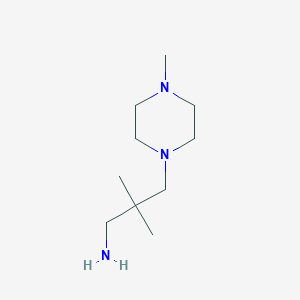

2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

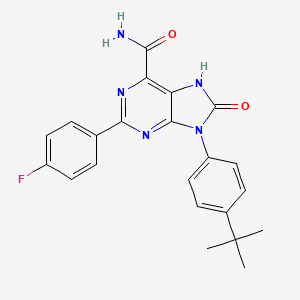

Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They have been widely used in medicinal chemistry due to their diverse biological activities . The compound you mentioned seems to be a derivative of 1,2,3-triazole, which is often used in the synthesis of various pharmaceuticals .

Synthesis Analysis

The synthesis of triazole derivatives often involves the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is a type of click chemistry . This reaction is known for its efficiency and versatility, allowing for the synthesis of a wide range of triazole derivatives .Molecular Structure Analysis

The molecular structure of triazole derivatives can be analyzed using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions. For example, they can react with different ketones to form new compounds . They can also participate in coordination reactions with metal ions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For example, the melting point can be determined using differential scanning calorimetry, and the molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique

Triazole Derivatives in Organic Synthesis and Material Science

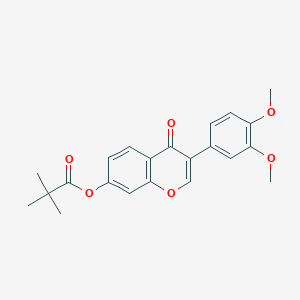

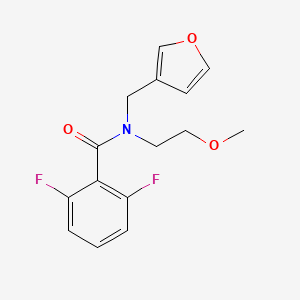

Triazole derivatives, including compounds like 2-(1-methyl-1H-1,2,3-triazol-4-yl)oxolan-3-amine dihydrochloride, play a crucial role in the fine organic synthesis industry. These compounds serve as raw materials for producing a range of agricultural products, pharmaceuticals, dyes, and high-energy materials. Their utility extends to the production of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. This versatility underscores their importance in applied sciences, biotechnology, energy, and chemistry sectors (Nazarov et al., 2021).

Development of New Pharmaceuticals

The triazole ring, a core structure in many therapeutic agents, is pivotal for developing new drugs due to its significant biological activity. This activity spans a broad spectrum, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The development of novel triazole derivatives, including this compound, has led to the creation of new pharmaceuticals with potential applications in treating various diseases. Such developments highlight the ongoing interest in triazole derivatives for therapeutic uses (V. Ferreira et al., 2013).

Synthesis and Properties of Triazole Derivatives

Research on the synthesis and physico-chemical properties of triazole derivatives, including this compound, has been extensive. These studies aim to explore new synthetic routes and understand the compounds' behavior in various applications. The insights gained from such research are critical for advancing the use of triazole derivatives in both academic and industrial settings (V. Parchenko, 2019).

Eco-friendly Synthesis Approaches

Advancements in eco-friendly synthesis methods for triazole derivatives, including green chemistry practices, have been a focus of recent research. These methods aim to reduce environmental impact by utilizing less hazardous materials and processes. The development of sustainable synthesis pathways for triazole derivatives is crucial for minimizing the environmental footprint of chemical manufacturing processes (M. D. de Souza et al., 2019).

Mécanisme D'action

The compound also contains a tetrahydrofuran ring, which is a type of ether. Ethers are known to have good solubility in water, which can affect their pharmacokinetics and bioavailability .

The compound’s action can be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the stability of the compound can be affected by the pH of the environment, as changes in pH can lead to protonation or deprotonation of the compound, potentially affecting its stability .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(1-methyltriazol-4-yl)oxolan-3-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c1-11-4-6(9-10-11)7-5(8)2-3-12-7;;/h4-5,7H,2-3,8H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRGLOFDVNBBJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C2C(CCO2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2-Bis(furan-2-yl)ethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2567544.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-(3-(3-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B2567545.png)

![4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylisoquinolin-1(2H)-one](/img/structure/B2567547.png)

![3-{4-[(4-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B2567549.png)

![2-Methyl-2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2567554.png)

![7-Amino-3-methyl-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B2567558.png)

![N,N-Diethyl-2-[(2-phenyl-5H-12-oxa-1,3-diazatetraphen-4-YL)sulfanyl]acetamide](/img/structure/B2567561.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-chlorophenethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2567562.png)

![Methyl 2-[2-(4-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2567563.png)